

Peonidin 3-rutinoside in Traditional Medicine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Peonidin 3-rutinoside*

Cat. No.: *B12381983*

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Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue hues observed in numerous fruits, flowers, and vegetables.^[1] Beyond its role as a natural colorant, **Peonidin 3-rutinoside** has garnered significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects, which are foundational to its use in various traditional medicine systems.^[1] This technical guide provides an in-depth overview of **Peonidin 3-rutinoside**, focusing on its natural sources, experimental protocols for its analysis, and its modulation of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Natural Sources and Abundance

Peonidin 3-rutinoside is found in a variety of plant species, many of which have a history of use in traditional medicine. The concentration of this anthocyanin can vary significantly depending on the plant species, cultivar, growing conditions, and maturity at harvest. Berries and stone fruits are particularly rich sources.^[1]

Natural Source	Genus/Species	Abundance (mg/100g FW)
European Plum	Prunus domestica	4.85
Blackcurrant	Ribes nigrum	0.000 - 1.280
Sweet Cherry	Prunus avium	0.60 - 27.50
Gooseberry	Ribes uva-crispa	0.00 - 0.06
Strawberry	Fragaria × ananassa	7.6
Raspberry	Rubus idaeus	Present, but not always quantified
Blueberry	Vaccinium corymbosum	Present, but not always quantified

Pharmacological Activities and Bio-analytical Data

While specific quantitative data for the bioactivity of **Peonidin 3-rutinoside** is limited in publicly available literature, data from closely related anthocyanins, such as Peonidin 3-glucoside and Cyanidin 3-rutinoside, provide valuable insights into its potential efficacy.

Antioxidant Activity

The antioxidant properties of anthocyanins are a cornerstone of their therapeutic potential. These compounds can neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases. The antioxidant capacity is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The IC₅₀ value, representing the concentration required to scavenge 50% of the radicals, is a standard metric of antioxidant potency.

Compound	Assay	IC50 Value (µM)
Cyanidin-3-rutinoside	DPPH	8.78[1]
Petunidin-3-O-glucoside	Superoxide Scavenging	6.96[1]
Cyanidin-3-O-rutinoside	Superoxide Scavenging	45.94[1]
Oenin (Malvidin-3-glucoside)	Nitric Oxide Scavenging	11.81[1]
Myrtillin (Delphinidin-3-glucoside)	Nitric Oxide Scavenging	15.52[1]
Cyanidin-3-O-rutinoside	Nitric Oxide Scavenging	18.14[1]

Anti-inflammatory Activity

Chronic inflammation is a key factor in a multitude of diseases. **Peonidin 3-rutinoside** and related anthocyanins are believed to exert anti-inflammatory effects by modulating inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.

Compound/Extract	Assay	Effect	Concentration	Cell Line
Peonidin 3-glucoside	IL-6, IL-1β, IL-18 Secretion	Significant inhibition	1.25-10 µg/mL	A549 and THP-1
Ethyl acetate fraction of Ulmus pumila L. bark	Nitric Oxide Production	IC50 = 161.0 µg/mL[2]	-	RAW 264.7
Grape-seed procyanidins	Nitric Oxide Production	IC50 = 50 µg/mL[3]	-	RAW 264.7

Cytotoxicity in Cancer Cell Lines

Preliminary research suggests that peonidin and its glycosides may possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Compound	Cell Line	Assay	Incubation Time (hours)	IC50 Value
Peonidin	SPCA-1 (Human Lung Adenocarcinoma)	MTT	48	161.31 µg/mL
Peonidin 3-glucoside	HS578T (Human Breast Carcinoma)	MTT	48	> 200 µg/mL

Experimental Protocols

Extraction of Peonidin 3-rutinoside from Plant Material

This protocol outlines a general method for the solvent extraction of **Peonidin 3-rutinoside** from plant sources.

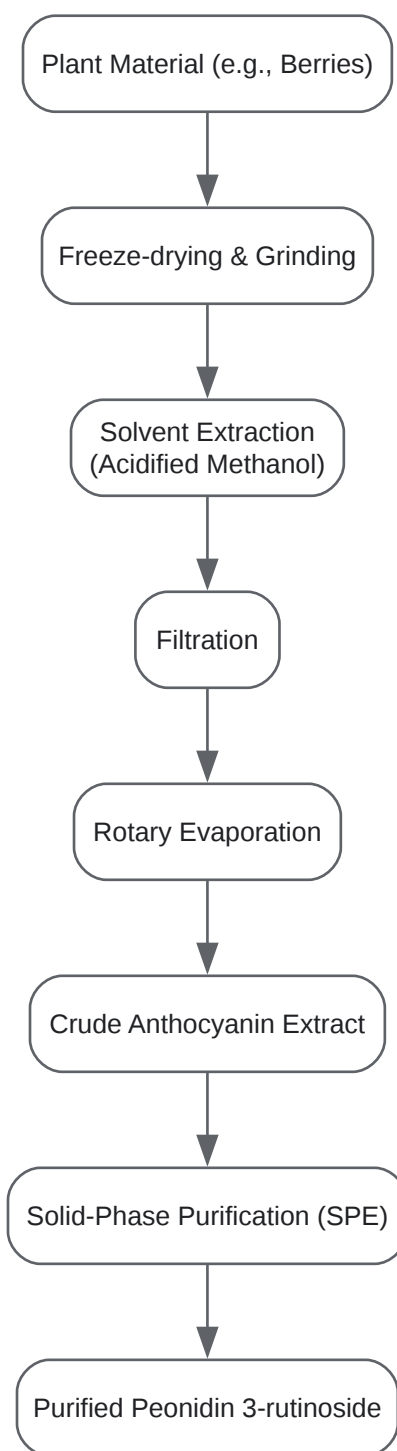
Materials and Reagents:

- Lyophilized and powdered plant material
- Methanol (HPLC grade)
- Formic acid or Hydrochloric acid
- Deionized water
- Centrifuge
- Rotary evaporator
- Solid-Phase Extraction (SPE) C18 cartridges (optional)

Procedure:

- Sample Preparation: Freeze-dry the plant material to remove water and grind it into a fine powder.

- **Extraction Solvent Preparation:** Prepare an acidified methanol solution (e.g., methanol/water/formic acid, 70:29:1, v/v/v). The acidic conditions stabilize the anthocyanins.
- **Extraction:** Suspend the powdered plant material in the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). For enhanced extraction, ultrasound-assisted extraction (UAE) can be employed for 30-60 minutes.
- **Filtration and Concentration:** Filter the mixture to remove solid plant debris. Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.
- **Purification (Optional):** For cleaner samples, use Solid-Phase Extraction (SPE). Condition a C18 SPE cartridge with methanol followed by acidified water. Load the crude extract and wash with acidified water to remove polar impurities. Elute the anthocyanins with acidified methanol and evaporate the solvent.



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Extraction Workflow for **Peonidin 3-rutinoside**.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a Diode-Array Detector (DAD) is a standard method for the quantification of **Peonidin 3-rutinoside**.

Instrumentation and Conditions:

- HPLC System: With a C18 reverse-phase column.
- Mobile Phase: A gradient elution using two solvents is typical:
 - Solvent A: Acidified water (e.g., 5% formic acid in water).
 - Solvent B: Acetonitrile or methanol.
- Detection: DAD set to monitor at approximately 520 nm, the maximum absorption wavelength for anthocyanins.
- Quantification: A calibration curve is generated using a pure standard of **Peonidin 3-rutinoside** at various concentrations. The peak area in the sample chromatogram is used to calculate the concentration based on the standard curve.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This in vitro assay measures the radical scavenging activity of a compound.

Materials and Reagents:

- **Peonidin 3-rutinoside** sample
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- Ascorbic acid or Trolox (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
- Sample Preparation: Prepare a stock solution of **Peonidin 3-rutinoside** and create a series of dilutions.
- Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well. A blank should contain methanol instead of the sample.
- Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm.
- Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.[\[4\]](#)

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

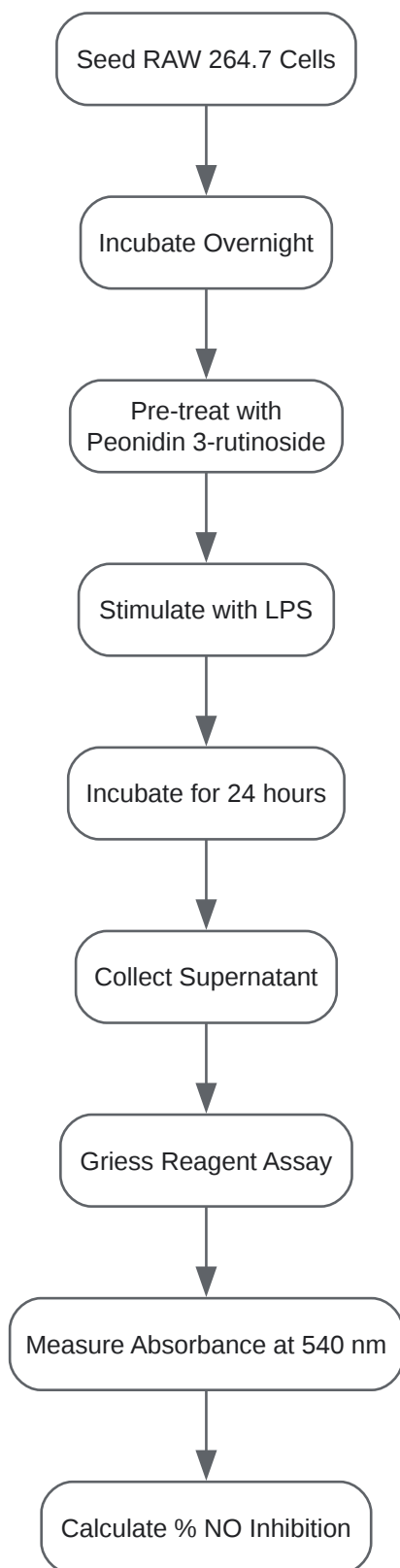
This cellular assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.

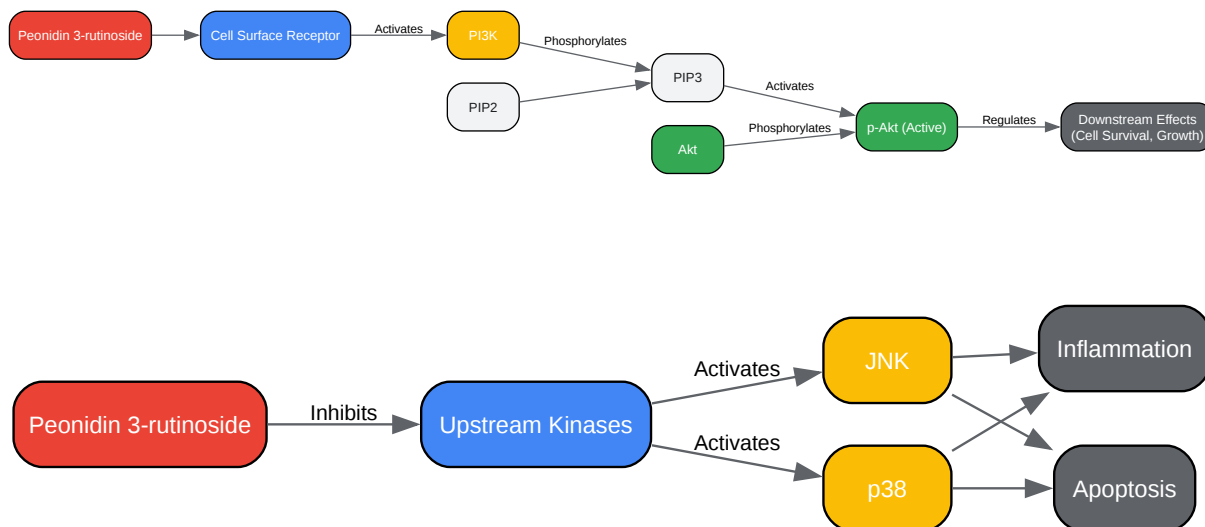
Materials and Reagents:

- RAW 264.7 macrophage cells
- Cell culture medium (e.g., DMEM)
- Lipopolysaccharide (LPS)
- **Peonidin 3-rutinoside** sample
- Griess Reagent
- 96-well cell culture plates

Procedure:

- Cell Seeding: Seed RAW 264.7 cells into 96-well plates and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of **Peonidin 3-rutinoside** for 1 hour.
- Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
- Nitrite Measurement: Collect the cell culture supernatant and mix with Griess Reagent according to the manufacturer's instructions.
- Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
- Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.





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